molecular formula C19H30O3 B595604 6β-Hydroxyetiocholanolone (available to WADA laboratories only) CAS No. 14357-02-9

6β-Hydroxyetiocholanolone (available to WADA laboratories only)

Cat. No.: B595604
CAS No.: 14357-02-9
M. Wt: 306.446
InChI Key: ACXNWFRSEGWJGF-HCDQPFODSA-N
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Description

6β-Hydroxyetiocholanolone is a metabolite of testosterone, specifically a hydroxylated form of etiocholanolone. It is primarily used in anti-doping laboratories accredited by the World Anti-Doping Agency (WADA) to detect testosterone misuse. This compound is significant due to its resistance to enzymatic hydrolysis, making it a reliable marker for identifying anabolic steroid abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6β-Hydroxyetiocholanolone involves multiple steps. One common method starts with dehydroepiandrosterone (DHEA), which undergoes a series of reactions including acetylation, ketal formation, and stereoselective hydroxylation to introduce the 6β-hydroxy group . The final product is often protected with silyl groups to prevent unwanted reactions during the synthesis process .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis at a larger scale typically involves optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using high-purity reagents. The synthesized compound is then characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to ensure its structure and purity .

Chemical Reactions Analysis

Types of Reactions: 6β-Hydroxyetiocholanolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of etiocholanolone, which can be further used in biochemical studies and doping control .

Scientific Research Applications

6β-Hydroxyetiocholanolone has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 6β-Hydroxyetiocholanolone involves its role as a metabolite of testosterone. It is formed through the hydroxylation of etiocholanolone, a process mediated by specific enzymes in the liver. This hydroxylation increases the compound’s polarity, facilitating its excretion in urine. The presence of 6β-Hydroxyetiocholanolone in urine is a marker of testosterone metabolism and can indicate the misuse of anabolic steroids .

Comparison with Similar Compounds

Uniqueness: 6β-Hydroxyetiocholanolone is unique due to its resistance to enzymatic hydrolysis, making it a more reliable marker for detecting testosterone misuse compared to other metabolites. This resistance allows for more accurate and long-term detection in anti-doping tests .

Properties

CAS No.

14357-02-9

Molecular Formula

C19H30O3

Molecular Weight

306.446

IUPAC Name

(3R,5R,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,16-,18-,19+/m1/s1

InChI Key

ACXNWFRSEGWJGF-HCDQPFODSA-N

SMILES

CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O

Synonyms

6β-Hydroxyetiocholanolone (available to WADA laboratories only)

Origin of Product

United States

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